Methyl 2-(tert-butylamino)acetate
Overview
Description
“Methyl 2-(tert-butylamino)acetate” is a chemical compound with the CAS Number: 53386-65-5 . It has a molecular weight of 145.2 and its IUPAC name is methyl (tert-butylamino)acetate . It is typically stored at room temperature and is a liquid in its physical form .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(tert-butylamino)acetate” is C7H15NO2 . The InChI Code is 1S/C7H15NO2/c1-7(2,3)8-5-6(9)10-4/h8H,5H2,1-4H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(tert-butylamino)acetate” are not available, a related compound, tert-butyl acetate, has been synthesized via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites .Physical And Chemical Properties Analysis
“Methyl 2-(tert-butylamino)acetate” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available in the resources.Scientific Research Applications
Photocatalytic Degradation
Methyl 2-(tert-butylamino)acetate has been investigated in the context of photocatalytic degradation. Studies, such as the one conducted by Sakkas et al. (2007), focus on the transformation of similar compounds under solar irradiation using titanium dioxide as a photocatalyst. This research is crucial for understanding the degradation pathways and environmental impact of such compounds (Sakkas et al., 2007).
Molecular and Solid-State Structure
Research by Tomaščiková et al. (2008) provides insights into the molecular and solid-state structures of compounds containing tert-butylamino groups. This information is vital for the development of new materials and pharmaceuticals (Tomaščiková et al., 2008).
Hydrogelators as Drug Carriers
Guchhait et al. (2021) explored the use of tripeptide-based hydrogelators, which include tert-butylamino groups, as carriers for vitamins and drugs. This research highlights the potential of these compounds in targeted drug delivery systems (Guchhait et al., 2021).
Enzymatic Kinetic Resolution
Kourist et al. (2008) discussed the enzymatic kinetic resolution of compounds containing tert-butylamino groups. This process is significant for the synthesis of optically active substances, which are important in the pharmaceutical industry (Kourist et al., 2008).
High-Pressure CO2 Solubility
Mattedi et al. (2011) examined the solubility of similar compounds in ionic liquids under high pressure, which is relevant for CO2 capture and environmental applications (Mattedi et al., 2011).
Nanoparticle Drug Delivery
Alswieleh et al. (2020) synthesized nanoparticles grafted with tert-butylamino-based polymers for drug delivery. This research contributes to the development of advanced drug delivery systems (Alswieleh et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(tert-butylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)8-5-6(9)10-4/h8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEJIYSGYKMEHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380523 | |
Record name | Methyl 2-(tert-butylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(tert-butylamino)acetate | |
CAS RN |
53386-65-5 | |
Record name | N-(1,1-Dimethylethyl)glycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53386-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(tert-butylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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